Ethyllithium

Catalog No.
S594700
CAS No.
811-49-4
M.F
C2H5Li
M. Wt
36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyllithium

CAS Number

811-49-4

Product Name

Ethyllithium

IUPAC Name

lithium;ethane

Molecular Formula

C2H5Li

Molecular Weight

36 g/mol

InChI

InChI=1S/C2H5.Li/c1-2;/h1H2,2H3;/q-1;+1

InChI Key

QBZXOWQOWPHHRA-UHFFFAOYSA-N

SMILES

[Li+].C[CH2-]

Canonical SMILES

[Li+].C[CH2-]
  • Strong nucleophile and base: Ethyllithium readily donates electrons and abstracts protons, making it a powerful tool for forming new carbon-carbon bonds and deprotonating various organic molecules. This characteristic allows it to participate in numerous organic synthesis reactions [1].
  • Organometallic nature: The presence of a carbon-lithium bond (C-Li) allows ethyllithium to react with various organic functional groups and participate in organometallic reactions, expanding its applicability in diverse research areas [].

Here are some specific applications of ethyllithium in scientific research:

Organic Synthesis

  • Preparation of Aldehydes, Ketones, and Esters: Ethyllithium reacts with carbonyl compounds (aldehydes, ketones, and esters) to form new carbon-carbon bonds. This reaction is crucial for synthesizing various organic molecules with desired functionalities [].
  • Synthesis of Organometallic Compounds: Ethyllithium can act as a nucleophile in reactions with various metal halides, leading to the formation of new organometallic compounds with unique properties. These organometallic compounds find applications in catalysis, materials science, and other research areas [].
  • Deprotonation Reactions: Due to its strong base character, ethyllithium can deprotonate various organic molecules, generating carbanions. These carbanions act as reactive intermediates in various organic synthesis reactions, enabling the formation of complex molecules [].

Material Science

  • Lithium Battery Research: Ethyllithium is used as a precursor for the synthesis of lithium metal used in lithium-ion batteries. It plays a crucial role in developing new battery materials with improved performance and efficiency [].
  • Metal-Organic Frameworks (MOFs): Ethyllithium can be employed in the synthesis of MOFs, a class of porous materials with applications in gas storage, separation, and catalysis. Its ability to react with various metal precursors facilitates the formation of diverse MOF structures [].

Organometallic Chemistry

  • Study of Reaction Mechanisms: Ethyllithium serves as a model compound for studying the reaction mechanisms of organolithium reagents. Understanding its reactivity helps researchers develop new and efficient methods for organic synthesis and organometallic catalysis [].
  • Development of New Catalysts: The unique properties of ethyllithium allow researchers to explore its potential as a catalyst for various organic transformations. This exploration contributes to the development of new and sustainable catalytic systems for organic synthesis [].

Ethyllithium is an organolithium compound with the chemical formula C₂H₅Li. It consists of an ethyl group bonded to a lithium atom, making it a member of the broader class of organolithium reagents, which are characterized by their carbon-lithium (C-Li) bonds. Ethyllithium is a colorless, highly reactive liquid that is typically used in organic synthesis due to its strong nucleophilic properties. As an organolithium reagent, it plays a crucial role in various

Ethyllithium is a hazardous compound and requires strict safety protocols when handling.

  • Toxicity: It is considered harmful if swallowed, inhaled, or absorbed through the skin [].
  • Flammability: Flammable in contact with heat or open flames [].
  • Reactivity: Reacts violently with water, releasing flammable hydrogen gas [].
  • Safety Precautions:
    • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling [].
    • Work in a well-ventilated fume hood.
    • Handle under inert atmosphere (absence of air and moisture) [].

  • Nucleophilic Addition: Ethyllithium acts as a nucleophile, attacking electrophilic centers such as carbonyl groups. For instance, when it reacts with aldehydes or ketones, it forms alcohols through nucleophilic addition.
  • Lithiation: It can undergo lithiation reactions where it replaces hydrogen atoms in organic compounds, generating new organolithium species

    Ethyllithium has several important applications in organic synthesis:

    • Synthesis of Alcohols: It is widely used to synthesize primary and secondary alcohols from aldehydes and ketones.
    • Polymer Chemistry: Ethyllithium serves as an initiator for polymerization reactions, particularly for producing synthetic rubbers and plastics.
    • Synthetic Intermediates: It is employed to generate various intermediates for further chemical transformations in organic synthesis.

Ethyllithium is synthesized through the reaction of lithium metal with ethyl halides (such as ethyl bromide or ethyl chloride). The general reaction can be represented as follows:

R X+2LiR Li+LiX\text{R X}+2\text{Li}\rightarrow \text{R Li}+\text{LiX}

In this case, R represents the ethyl group (C₂H₅), and X represents the halogen atom (e.g., bromine or chlorine) . The reaction typically occurs in an ether solvent to stabilize the organolithium compound formed.

Studies on ethyllithium's interactions focus on its reactivity with various substrates. For instance:

  • Reactions with Carbonyl Compounds: Ethyllithium reacts rapidly with carbonyl compounds, yielding alcohols as products. The rate of these reactions can vary based on the structure of the carbonyl compound involved .
  • Reactions with Heavy Metals: Ethyllithium has been shown to react with heavy metal salts, leading to the formation of hydrocarbon gases such as ethane and butane under specific conditions .

Ethyllithium belongs to a family of organolithium compounds that includes other notable members. Here are some similar compounds:

CompoundFormulaUnique Features
MethyllithiumC₁H₃LiMost commonly used organolithium reagent; highly reactive.
PropyllithiumC₃H₇LiSimilar reactivity but larger alkyl group; used for different substrates.
ButyllithiumC₄H₉LiWidely used for polymerization; forms stable aggregates.

Uniqueness of Ethyllithium

Ethyllithium's uniqueness lies in its balance between reactivity and stability compared to smaller or larger alkyl lithium compounds. Its moderate size allows it to effectively participate in nucleophilic additions while still being suitable for polymerization reactions. Additionally, its ability to initiate polymerization makes it particularly valuable in industrial applications, setting it apart from other organolithiums like methyllithium or butyllithium.

The discovery of ethyllithium is intertwined with the broader evolution of organometallic chemistry. In 1917, Wilhelm Schlenk and Johanna Holz achieved the first synthesis of ethyllithium via transmetalation between lithium metal and diethylmercury (Hg(C₂H₅)₂). Schlenk’s pioneering work laid the groundwork for handling air- and moisture-sensitive compounds, though the use of toxic mercury precursors limited early applications.

A pivotal advancement came in the 1930s when Karl Ziegler developed safer synthetic routes using alkyl halides (e.g., bromoethane) and lithium metal in hydrocarbon solvents. This method, still employed industrially, bypassed mercury and enabled large-scale production. By the mid-20th century, ethyllithium had become a staple in laboratories, driven by contributions from Henry Gilman and Georg Wittig, who expanded its utility in organic synthesis.

Position within Organolithium Chemistry

Ethyllithium occupies a central role in organolithium chemistry due to its balanced reactivity and solubility. Unlike sodium or potassium analogues, ethyllithium’s moderate ionic character (C–Li bond polarity: ~1.15 D) allows it to form stable aggregates (e.g., hexamers) in hydrocarbon solvents. This aggregation reduces its base strength compared to monomeric forms while retaining nucleophilic efficiency.

Key comparisons with other organolithium reagents:

PropertyEthyllithiumMethyllithiumPhenyllithium
Solubility in HexaneHighLowModerate
Aggregation StateHexamerTetramerDimer
Typical ApplicationsPolymerization, AlkylationDeprotonationAryl Transfer

Ethyllithium’s compatibility with ethers (e.g., THF) further distinguishes it, as coordinated solvents modulate its reactivity.

Significance in Organic Synthesis

Ethyllithium’s dual role as a strong base (pKₐ ~50) and nucleophile underpins its synthetic utility:

  • Polymerization Initiation: It initiates anionic polymerization of alkenes (e.g., styrene), producing polymers with narrow molecular weight distributions.
  • Carbonyl Alkylation: Reacts with ketones and aldehydes to form secondary and tertiary alcohols, respectively. For example:
    $$
    \text{R}2\text{C=O} + \text{C}2\text{H}5\text{Li} \rightarrow \text{R}2\text{C-O-Li} \xrightarrow{\text{H}2\text{O}} \text{R}2\text{C-OH}
    $$
  • Metal-Halogen Exchange: Facilitates preparation of complex organolithium species via halogen displacement.

Industrial applications include synthesizing pharmaceuticals and elastomers, with patents highlighting optimized formulations in dibutyl ether solutions.

Fundamental Chemical Identity

Molecular Structure:

  • Formula: C₂H₅Li
  • Molecular Weight: 36.00 g/mol
  • Structure: In solution, ethyllithium exists as a hexameric cluster with lithium atoms forming a distorted octahedron around a central cavity.

Physical Properties:

PropertyValue
Melting Point95°C (sublimes under N₂)
Density0.862 g/mL (25°C)
SolubilityHexane, THF, Benzene

Spectroscopic Data:

  • ⁷Li NMR: Sharp singlet at δ 0.0 ppm (referenced to LiCl).
  • IR: C–Li stretch observed at ~500 cm⁻¹.

Reactivity:

  • Reacts violently with water, producing ethane and lithium hydroxide:
    $$
    \text{C}2\text{H}5\text{Li} + \text{H}2\text{O} \rightarrow \text{C}2\text{H}_6 + \text{LiOH}
    $$
  • Stable in hydrocarbon solvents but decomposes in ethers over time, forming ethane and lithium alkoxides.

Ethyllithium, with the molecular formula C2H5Li, represents one of the fundamental organolithium compounds, characterized by a direct carbon-lithium bond [1]. The molecular structure of ethyllithium features an ethyl group (C2H5) bonded to a lithium atom, with the carbon-lithium bond exhibiting significant polarity due to the electronegativity difference between carbon and lithium [4]. This bond polarity contributes to the unique reactivity patterns observed in ethyllithium and related organolithium compounds [9].

The carbon-lithium bond in ethyllithium demonstrates partial ionic character, with approximately one-third of the lithium atom's electron density transferred to the carbon atom in the monomeric form [16]. This electron transfer creates a highly polarized bond that influences both the structural organization and chemical behavior of ethyllithium [4]. The bond distance between lithium and carbon in ethyllithium has been determined to be approximately 2.28 ± 0.06 Å, which is consistent with the partially ionic nature of the bond [16].

In the molecular structure of ethyllithium, the carbon-lithium bond serves as the primary structural feature, with the ethyl group maintaining a typical sp3 hybridization at the carbon center [16]. The bonding in ethyllithium involves the use of an sp3 orbital from the carbon atom interacting with either an sp3 or p orbital from each of the three lithium atoms closest to that carbon in the aggregated form [16]. This multicentered bonding arrangement contributes significantly to the stability of ethyllithium aggregates [4].

Crystalline Organization

X-ray Diffraction Analysis

X-ray diffraction analysis has provided crucial insights into the crystalline organization of ethyllithium, revealing its tetrameric structure in the solid state [16]. Early single-crystal X-ray diffraction studies on ethyllithium demonstrated that it exists as a tetramer in the crystalline form, with a structure that deviates from perfect tetrahedral symmetry due to the steric requirements of the ethyl groups [16]. This structural determination represents a significant advancement in understanding the fundamental organization of organolithium compounds [24].

The X-ray diffraction patterns of ethyllithium reveal a structure composed of two dimers that are distorted from tetrahedral symmetry by the non-bonded repulsions imposed by the ethyl groups [16]. This distortion distinguishes ethyllithium from methyllithium, which maintains a more perfect tetrahedral symmetry in its crystalline form [16]. The diffraction data indicate that the lithium atoms in ethyllithium form a tetrahedral core, with each face of the tetrahedron capped by an ethyl group [5].

X-ray crystallographic studies have further revealed that the ethyllithium tetramer exhibits a structure where each lithium atom is coordinated to three carbon atoms from different ethyl groups, creating a three-dimensional network of interactions [16]. The interatomic distances determined from these studies provide valuable information about the nature of bonding within the ethyllithium crystal structure [16]. These structural details obtained through X-ray diffraction analysis form the foundation for understanding the more complex aspects of ethyllithium's organization and reactivity [24].

Temperature-Dependent Structural Variations

The crystalline structure of ethyllithium exhibits notable temperature-dependent variations that influence its molecular organization and physical properties [10]. As temperature changes, ethyllithium undergoes subtle structural modifications that affect the arrangement of the tetrameric units within the crystal lattice [18]. These temperature-dependent variations have been studied to understand the dynamic nature of ethyllithium in the solid state [10].

At lower temperatures, ethyllithium maintains a more rigid crystalline structure with reduced molecular motion, leading to more defined diffraction patterns in X-ray analysis [18]. As temperature increases, thermal energy introduces greater molecular motion, which can affect the relative positions of the ethyl groups and lithium atoms within the tetrameric structure [10]. This temperature-dependent behavior influences the physical properties of ethyllithium crystals, including their stability and reactivity profiles [18].

Research has shown that temperature variations can induce changes in the bond distances and angles within the ethyllithium tetramer, reflecting the dynamic nature of this organolithium compound [10]. These structural variations with temperature provide valuable insights into the energy landscape of ethyllithium aggregates and the factors that influence their stability [18]. Understanding these temperature-dependent structural changes is essential for predicting the behavior of ethyllithium under various reaction conditions [10].

Aggregation Phenomena

Tetrameric Configurations [RLi]₄

Ethyllithium, like other simple alkyllithium compounds, predominantly exists in tetrameric configurations represented as [RLi]₄, where R is the ethyl group [4]. This tetrameric arrangement is a fundamental structural feature of ethyllithium in both solid state and solution under specific conditions [20]. The formation of these tetramers results from the strong tendency of organolithium compounds to aggregate due to the electron-deficient nature of lithium and the polarized carbon-lithium bond [4].

In the tetrameric configuration of ethyllithium, four ethyllithium units associate to form a structure with a central Li₄ core [4]. Each lithium atom in this tetrameric arrangement is coordinated to three carbon atoms from different ethyl groups, creating a three-dimensional network of interactions that stabilizes the overall structure [16]. This tetrameric configuration has been confirmed through various analytical techniques, including X-ray diffraction and nuclear magnetic resonance spectroscopy [4].

The tetrameric structure of ethyllithium provides enhanced stability compared to monomeric or dimeric forms, primarily due to the reduction in charge separation between carbon and lithium atoms in the aggregate [16]. In the tetramer, the lithium atoms retain more of their electron density compared to the monomer, resulting in less pronounced charge separation and consequently greater stability [16]. This tetrameric configuration represents the predominant form of ethyllithium under standard conditions and serves as the starting point for understanding its more complex structural behaviors [4].

Li₃ Triangle Coordination Systems

Within the tetrameric structure of ethyllithium, a fundamental building block is the Li₃ triangle coordination system, which plays a crucial role in the overall structural organization [20]. This triangular arrangement of three lithium atoms interacts with a carbanionic center in an η³-fashion, creating a stable subunit that contributes to the formation of larger aggregates [4]. The Li₃ triangle represents a key structural motif in understanding the aggregation behavior of ethyllithium and related organolithium compounds [20].

In the Li₃ triangle coordination system of ethyllithium, the carbanionic center of the ethyl group is positioned above the triangular face formed by three lithium atoms [20]. This arrangement allows for effective electron density distribution between the carbon and the three lithium atoms, stabilizing the partial negative charge on carbon and the partial positive charges on lithium [4]. The interaction between the carbanionic center and the Li₃ triangle is characterized by multicentered bonding that differs significantly from traditional two-center, two-electron bonds [20].

Research has shown that in ethyllithium, the ethyl groups do not lie centrally over the Li₃ triangles but are shifted toward one edge, resulting in different Li-C bond lengths within the structure [5]. This asymmetric positioning leads to short distances between certain carbon atoms and lithium atoms, which can be interpreted as additional electrostatic interactions that further stabilize the aggregate [5]. The Li₃ triangle coordination system thus represents a sophisticated bonding arrangement that contributes significantly to the structural integrity and chemical properties of ethyllithium [4] [20].

Li₄ Cluster Symmetry Properties

The Li₄ cluster at the core of the ethyllithium tetramer exhibits distinct symmetry properties that influence the overall structure and behavior of the compound [5]. Unlike methyllithium, which forms a tetrameric structure with near-perfect tetrahedral symmetry, ethyllithium adopts a distorted tetrahedral arrangement due to the larger size of the ethyl groups [16]. This distortion from ideal tetrahedral symmetry results in a structure with lower symmetry, often described as having D2d symmetry [23].

In the Li₄ cluster of ethyllithium, the lithium atoms form a distorted tetrahedron with the ethyl groups positioned to minimize steric interactions [5]. This arrangement creates a structure where the Li-Li distances within the tetrahedron are approximately 2.56 ± 0.12 Å, reflecting the close association of the lithium atoms in the cluster [16]. The symmetry properties of this Li₄ cluster influence various aspects of ethyllithium's behavior, including its reactivity patterns and dynamic processes in solution [11].

Studies have shown that the Li₄ cluster in ethyllithium can be described as consisting of two dimeric units that associate to form the tetramer, with the overall symmetry reflecting this arrangement [16]. This structural organization has implications for understanding exchange processes in solution, where the tetramer may dissociate into smaller units before reforming [11]. The symmetry properties of the Li₄ cluster thus provide valuable insights into both the static structure and dynamic behavior of ethyllithium [5] [11].

Solution-State Structures

Solvent Effects on Aggregation

The solution-state structure of ethyllithium is significantly influenced by solvent effects, which can alter its aggregation state and consequently its reactivity [4]. In non-coordinating solvents such as hydrocarbons, ethyllithium maintains its tetrameric structure similar to the solid state [4]. However, in coordinating solvents such as ethers, the aggregation state can change due to the solvent molecules' ability to coordinate with lithium atoms [4] [22].

Ethereal solvents like tetrahydrofuran (THF) and diethyl ether can coordinate to the lithium atoms in ethyllithium, partially breaking up the tetrameric structure and forming lower aggregates such as dimers or even monomers under certain conditions [4]. This solvent-induced deaggregation occurs because the oxygen atoms in the ether molecules donate electron density to the electron-deficient lithium atoms, competing with the carbon-lithium interactions that stabilize the tetramer [22]. The extent of deaggregation depends on factors such as solvent polarity, donor strength, and steric properties [15].

Research has demonstrated that strongly coordinating solvents and additives can significantly alter the aggregation state of ethyllithium [4]. For example, the addition of tetramethylethylenediamine (TMEDA), a strong chelating agent, can break down the tetrameric structure of ethyllithium to form dimers or even monomers [4]. These solvent effects on aggregation have profound implications for the reactivity of ethyllithium, as lower aggregates generally exhibit enhanced reactivity compared to the tetramer [22]. Understanding these solvent effects is therefore crucial for controlling the behavior of ethyllithium in synthetic applications [15].

Dynamic Behavior in Solution

Ethyllithium exhibits complex dynamic behavior in solution, characterized by exchange processes between different aggregation states and conformational changes within aggregates [11]. These dynamic processes occur on various timescales and can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the solution-state behavior of ethyllithium [11]. Understanding this dynamic behavior is essential for predicting and controlling the reactivity of ethyllithium in synthetic applications [12].

In solution, ethyllithium aggregates can undergo exchange processes where the tetramers dissociate into smaller units such as dimers before reforming [11]. The rate of these exchange processes depends on factors such as temperature, solvent, and concentration [12]. Studies have shown that the dissociation of ethyllithium tetramers follows the pathway [R₄Li₄] → 2[R₂Li₂], with the dimers serving as intermediates in the exchange process [11]. These exchange processes contribute to the overall dynamic behavior of ethyllithium in solution and influence its reactivity patterns [11].

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (41.54%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (58.46%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

811-49-4

Wikipedia

Ethyllithium
Ethyllithium (ionic)

Dates

Last modified: 08-15-2023
Perez et al. Catalytic asymmetric carbon-carbon bond formation via allylic alkylations with organolithium compounds. Nature Chemistry, doi: 10.1038/nchem.1009, published online 13 March 2011 http://www.nature.com/nchem

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